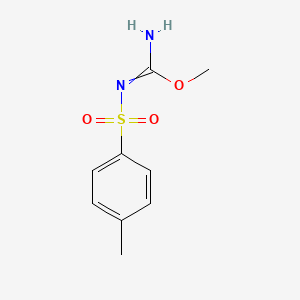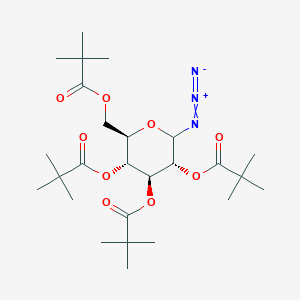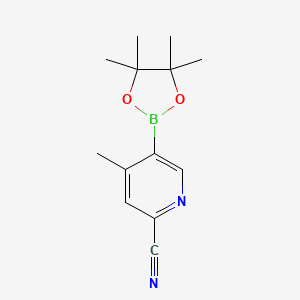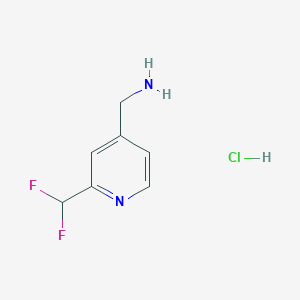![molecular formula C17H15BN2O B1403828 2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 1159803-56-1](/img/structure/B1403828.png)
2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Descripción general
Descripción
2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine (2-MPDN) is an organic compound that has been studied as a potential therapeutic agent for a variety of applications due to its unique biochemical and physiological effects. 2-MPDN has been used in scientific research for its potential to act as an anti-inflammatory, anti-cancer, anti-microbial, and anti-fungal agent.
Aplicaciones Científicas De Investigación
Organic Field-Effect Transistors (OFETs) Application
- Synthesis and Characterization for OFETs : Compounds related to 2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine have been synthesized and characterized for their application in Organic Field-Effect Transistors (OFETs). These compounds demonstrated increased charge carrier mobility upon annealing treatment, optimizing the organic active layer (Lu, Bolag, Nishida, & Yamashita, 2010).
Antimicrobial Activity
- QSAR Studies and Antimicrobial Activity : A quantitative structure-activity relationship (QSAR) study on 2-substituted variants of the compound revealed that the steric factor majorly influences their antimicrobial potency. Bulkier groups at certain positions were found to enhance antimicrobial activity (Madhuritha, Kumar, Parthasarathy, & Uma, 2004).
Fluorescent Probes in Metal Detection
- Application as Fluorescent Probes : NBN-embedded polymers, closely related to the target compound, have been synthesized and investigated for their potential as fluorescent sensors. They exhibit excellent selectivity and sensitivity in detecting Fe3+ and Cr3+ ions, suggesting their application in metal ion detection (Li, Sheng, Sun, Wan, Liu, Qian, & Chen, 2022).
Structural Analysis
- Crystal Structure Analysis : Studies on compounds similar to 2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine have provided insights into their crystal structure, demonstrating how intermolecular interactions form two-dimensional networks. This knowledge is essential for understanding the material's physical and chemical properties (Akerman, Robinson, & Slabber, 2011).
Corrosion Inhibition
- Use in Corrosion Inhibition : Quinoxaline derivatives, closely related to the target compound, have been synthesized and applied as corrosion inhibitors for mild steel in acidic media. Their significant inhibition efficiency and mixed type inhibition make them valuable in corrosion protection (Saraswat & Yadav, 2020).
Mecanismo De Acción
Target of Action
It’s known that 1,2-benzazaborines, a class of compounds to which this molecule belongs, often exhibit better bioactivity than their all-carbon equivalents, probably because the nh groups of the 1,2-benzazaborines can act as hydrogen-bond donors for better binding to proteins .
Mode of Action
It’s noted that the identity of 1,2-benzazaborine plays an essential role in the rate-determining step and catalyst resting state . This suggests that the compound may interact with its targets through a mechanism involving rate-determining steps.
Biochemical Pathways
It’s known that 1,2-benzazaborines have attracted considerable interest as naphthalene replacements . Naphthalene is a ubiquitous pharmacophore present in many bioactive molecules with anticancer, anti-inflammatory, antimicrobial, and antiviral activities . Therefore, it’s plausible that this compound could affect similar biochemical pathways as naphthalene.
Pharmacokinetics
It’s known that bioisosteric replacement, such as replacing naphthalene with 1,2-benzazaborines, can improve the physicochemical properties of lead molecules . This suggests that the compound could have favorable ADME properties.
Result of Action
The introduction of three-dimensional elements into flat molecules often acts to improve biological activities and physical properties . Therefore, it’s plausible that this compound could have enhanced biological activities compared to its all-carbon equivalents.
Action Environment
It’s known that the compound is solid at 20°c and should be stored long-term in a cool, dry place . This suggests that temperature and humidity could influence the compound’s stability.
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BN2O/c1-21-14-8-4-7-13(11-14)18-19-15-9-2-5-12-6-3-10-16(20-18)17(12)15/h2-11,19-20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWSJBNQJNULIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101158922 | |
| Record name | 2,3-Dihydro-2-(3-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine | |
CAS RN |
1159803-56-1 | |
| Record name | 2,3-Dihydro-2-(3-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159803-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-(3-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine](/img/structure/B1403749.png)





![2-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1403757.png)
![[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol](/img/structure/B1403761.png)
![2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine](/img/structure/B1403764.png)


![7-Oxa-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1403768.png)